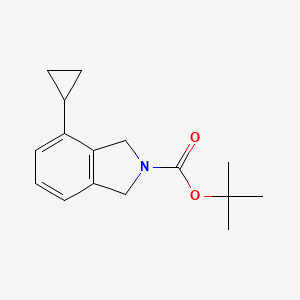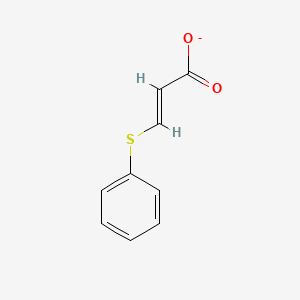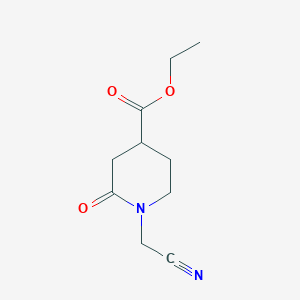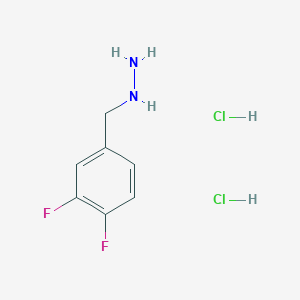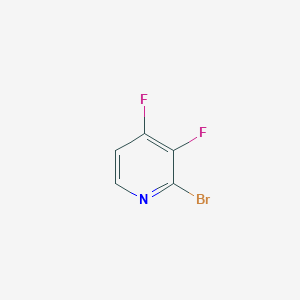
2-Bromo-3,4-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,4-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2BrF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by fluorine atoms, and the hydrogen at position 2 is replaced by a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoropyridine typically involves the halogenation of 3,4-difluoropyridine. One common method is the bromination of 3,4-difluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-Bromo-3,4-difluoropyridine is used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-difluoropyridine depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be replaced by nucleophiles. In biological systems, its fluorine atoms can enhance the binding affinity and metabolic stability of the compounds derived from it .
Comparison with Similar Compounds
- 2-Bromo-3,5-difluoropyridine
- 3,4-Difluoropyridine
- 2,3-Difluoropyridine
Comparison: 2-Bromo-3,4-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and properties. Compared to other fluoropyridines, it offers distinct advantages in terms of reactivity in nucleophilic substitution and cross-coupling reactions .
Properties
Molecular Formula |
C5H2BrF2N |
|---|---|
Molecular Weight |
193.98 g/mol |
IUPAC Name |
2-bromo-3,4-difluoropyridine |
InChI |
InChI=1S/C5H2BrF2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |
InChI Key |
QSLTZKINYVALJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


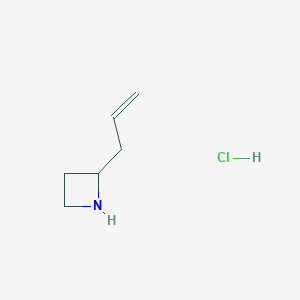
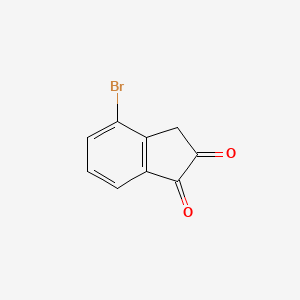
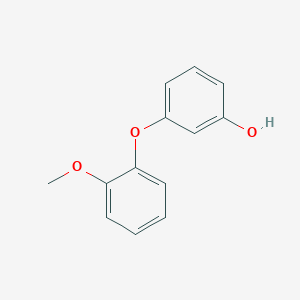
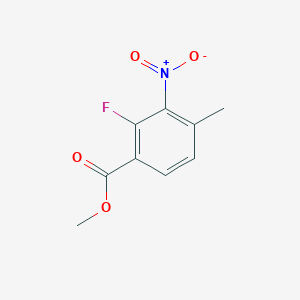
![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)
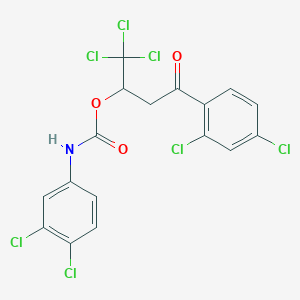
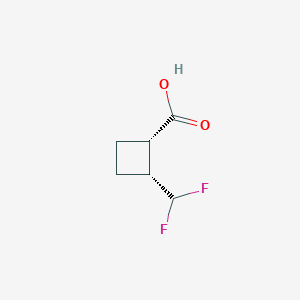
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
